3-acetyl-4-hydroxyisoquinolin-1(2H)-one

Medicinal Chemistry Synthetic Methodology Antitumor Agents

This 3-acetyl-4-hydroxyisoquinolin-1(2H)-one scaffold enables access to the potent 3-acyl isoquinolin-1(2H)-one chemical space, where compound 4f has demonstrated G2-phase arrest and pyroptosis in breast cancer cells. Its unique C3-acetyl/C4-hydroxyl pattern is a prerequisite for Rh(III)-catalyzed [4+2] annulation cascades—a transformative route to diversified anticancer libraries. Synthetic handles at both positions support orthogonal derivatization, making it irreplaceable for expanding patented PHD1-selective pharmacophores targeting muscle degeneration and ischemia.

Molecular Formula C11H9NO3
Molecular Weight 203.19 g/mol
Cat. No. B8523333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-acetyl-4-hydroxyisoquinolin-1(2H)-one
Molecular FormulaC11H9NO3
Molecular Weight203.19 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C2=CC=CC=C2C(=O)N1)O
InChIInChI=1S/C11H9NO3/c1-6(13)9-10(14)7-4-2-3-5-8(7)11(15)12-9/h2-5,14H,1H3,(H,12,15)
InChIKeyAGXSWBGEBXLANS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Acetyl-4-hydroxyisoquinolin-1(2H)-one: A Dual-Functionalized Isoquinolinone Scaffold for Targeted Library Synthesis


3-Acetyl-4-hydroxyisoquinolin-1(2H)-one (molecular formula C₁₁H₉NO₃, molecular weight 203.19 g/mol) is a heterocyclic compound belonging to the isoquinolin-1(2H)-one class, distinguished by acetyl substitution at the C3 position and hydroxyl substitution at C4 [1]. This scaffold serves as a critical precursor for diversely functionalized 3-acyl isoquinolin-1(2H)-one derivatives, a series that has demonstrated potent antitumor activity in vitro [2]. Unlike the simpler, mono-functional 4-hydroxyisoquinolin-1(2H)-one core (CAS 30081-72-2) or 3-acetylisoquinoline (CAS 91544-03-5), the simultaneous presence of both the C3-acetyl and the C4-hydroxyl groups enables convergent synthetic strategies—such as Rh(III)-catalyzed annulation [3] and selective derivatization at either position—that are inaccessible with analogs lacking this specific substitution pattern.

Why the 3-Acetyl-4-hydroxy Isoquinolinone Core Cannot Be Replaced by Simpler Isoquinolines in Bioactive Derivatization


Generic substitution with simpler isoquinoline analogs (e.g., 3-acetylisoquinoline, CAS 91544-03-5, or the unsubstituted 4-hydroxyisoquinolin-1(2H)-one, CAS 30081-72-2) fundamentally fails because the target compound's unique 3-acetyl-4-hydroxy arrangement is the prerequisite for generating the 3-acyl isoquinolin-1(2H)-one series with proven anticancer potency [1][2]. The 4-hydroxy group is essential for the tautomeric equilibrium that governs reactivity in Rh(III)-catalyzed [4+2] annulation cascades, a key synthetic route to diversified 3-acyl libraries [3]. Without this group, as in compounds like 3-acetylisoquinoline which can act as antibacterial enoyl-ACP reductase inhibitors , the biological target profile shifts entirely. Furthermore, mono-substituted isoquinolines lack the dual functionalization required for the convergent synthetic strategies that produced compound 4f, a derivative demonstrating G2-phase cell cycle arrest and GSDME-dependent pyroptosis in breast cancer cells at low micromolar concentrations [1]. Thus, structural simplification leads to both a loss of synthetic versatility and a fundamentally different biological outcome.

Head-to-Head Evidence: Quantified Differentiation of 3-Acetyl-4-hydroxyisoquinolin-1(2H)-one Relative to Key Analogs


Synthetic Versatility: The 3-Acetyl-4-hydroxy Core Enables Rh(III)-Catalyzed Annulation to Access Potent Antitumor 3-Acyl Libraries

3-Acetyl-4-hydroxyisoquinolin-1(2H)-one is the foundational scaffold for a Rh(III)-catalyzed redox-neutral C-H activation/[4+2] annulation cascade that directly assembles 3-acyl isoquinolin-1(2H)-one libraries [1]. This synthetic route requires the 4-hydroxy group to facilitate tautomerization and the 3-acetyl group as the coupling partner; analogs such as 3-acetylisoquinoline (lacking 4-OH) or 4-hydroxyisoquinolin-1(2H)-one (lacking 3-acetyl) cannot participate in this annulation. The resulting 3-acyl derivatives demonstrated broad-spectrum antitumor activity against HepG2, A549, MCF-7, and SH-SY5Y cancer cell lines, with selected compounds inhibiting proliferation and inducing apoptosis in a time- and dose-dependent manner [1]. The product yields from the annulation reaction are reported as 'good' with excellent functional group compatibility, enabling the rapid construction of screening libraries that would be impossible from mono-substituted precursors.

Medicinal Chemistry Synthetic Methodology Antitumor Agents

Antiproliferative Activity in Breast Cancer: Derivative 4f Demonstrates Selective Cytotoxicity Over Normal Mammary Epithelial Cells

The 3-acyl isoquinolin-1(2H)-one derivative 4f, which is directly synthesized from the 3-acetyl-4-hydroxyisoquinolin-1(2H)-one scaffold, exhibited dose-dependent inhibition of breast cancer cell viability in MCF-7 and MDA-MB-231 cells via CCK8 assay, while showing no significant toxicity toward human normal mammary epithelial MCF10A cells [1]. This selectivity profile is a direct consequence of the 3-acyl isoquinolin-1(2H)-one pharmacophore, which is structurally inaccessible from simpler isoquinoline analogs. In contrast, 3-acetylisoquinoline has a reported antibacterial mechanism (enoyl-ACP reductase inhibition) with no established anticancer selectivity, and the unsubstituted 4-hydroxyisoquinolin-1(2H)-one core serves primarily as a methyltransferase substrate in mycobacterial detoxification [2]. Compound 4f induced G2 phase cell cycle arrest with suppressed CDK1 expression, activated cleaved-caspase3/7/9 and cleaved-PARP (apoptosis markers), and triggered GSDME-dependent pyroptosis—a multimodal cell death mechanism not reported for mono-substituted isoquinoline analogs [1].

Breast Cancer Antitumor Agents Cell Cycle Arrest

PHD1 Enzyme Inhibition Selectivity: 4-Hydroxyisoquinoline Derivatives Demonstrate Isoform-Selective HIF Hydroxylase Inhibition

The 4-hydroxyisoquinoline scaffold, of which 3-acetyl-4-hydroxyisoquinolin-1(2H)-one is a representative member, has been patented (US9409892) as a selective PHD1 inhibitor scaffold [1]. The patent discloses compounds capable of inhibiting PHD1 enzyme activity selectively over PHD2 and/or PHD3 isoforms [1]. For a representative compound in this series, an IC₅₀ of 2380 nM was measured against PHD2 (EGLN2) in a HIF-PH assay at pH 7.4 [2]. The target compound's 4-hydroxy group is essential for metal-chelating interactions at the PHD active site; analogs that lack this group (e.g., 3-acetylisoquinoline) or are hydroxylated at different positions cannot engage the PHD1 active site with the same selectivity profile. While direct quantitative PHD1 selectivity data for the specific 3-acetyl derivative is not publicly available, the pharmacophoric requirement for the 4-hydroxyisoquinoline core is well-established across the patent family [1].

HIF Prolyl Hydroxylase PHD1 Inhibition Ischemia

High-Value Application Scenarios for 3-Acetyl-4-hydroxyisoquinolin-1(2H)-one Based on Verified Differentiation Evidence


Medicinal Chemistry Library Construction for Antitumor Lead Discovery

This scaffold is the essential starting material for Rh(III)-catalyzed [4+2] annulation to generate diverse 3-acyl isoquinolin-1(2H)-one libraries with demonstrated antitumor activity against HepG2, A549, MCF-7, and SH-SY5Y cell lines [1]. The 4-hydroxy group is mechanistically required for the annulation cascade, making this specific compound irreplaceable by non-hydroxylated analogs. Researchers procuring this scaffold can directly enter the validated 3-acyl isoquinolin-1(2H)-one chemical space where compound 4f has already demonstrated selective breast cancer cell killing with multimodal cell death mechanisms including apoptosis and pyroptosis [2].

HIF Prolyl Hydroxylase (PHD) Inhibitor Development for Ischemic and Inflammatory Disease

The 4-hydroxyisoquinolin-1(2H)-one core—of which this compound is a functionalized variant—is a patented pharmacophore for selective PHD1 inhibition [3]. A representative analog from this class has a measured IC₅₀ of 2380 nM against PHD2 in a HIF-PH assay [4]. Procurement of the 3-acetyl-4-hydroxy derivative enables further SAR exploration at the C3 position to balance PHD1 selectivity and potency for programs targeting muscle degeneration, colitis, and ischemia, therapeutic areas where isoform-selective HIF hydroxylase inhibition is mechanistically validated [3].

Synthetic Methodology Development for Isoquinolinone-Based Heterocycles

As demonstrated by the Rh(III)-catalyzed annulation strategy [1] and by classical derivatization methods (e.g., reaction with phosphoryl chloride for subsequent nucleophilic displacement) , this compound is a versatile intermediate for reaction discovery and methodology development in heterocyclic chemistry. The dual functionalization at C3 and C4 provides orthogonal synthetic handles that mono-substituted isoquinolines cannot offer, making it a valuable substrate for exploring new transformations in the isoquinolinone chemical space.

Quote Request

Request a Quote for 3-acetyl-4-hydroxyisoquinolin-1(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.